1,6-Di(methyl-d3)-naphthalene
Description
1,6-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, featuring two methyl groups substituted with deuterium atoms at the 1- and 6-positions. This compound is structurally analogous to 1,6-dimethylnaphthalene (CAS 575-43-9), but its deuterated methyl groups (CD₃) confer distinct physicochemical and spectroscopic properties, making it valuable in nuclear magnetic resonance (NMR) studies, organic electronics, and isotopic labeling applications . The deuterium substitution reduces spin relaxation interference in NMR, enhancing resolution for molecular dynamics analysis .
Properties
IUPAC Name |
1,6-bis(trideuteriomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMXCNPQDUJNHT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC(=C2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC(=C2C=C1)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,6-dimethylnaphthalene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including chromatographic purification and spectroscopic analysis.
Chemical Reactions Analysis
Types of Reactions
1,6-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1,6-Di(methyl-d3)-naphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS) analyses to determine the concentration of naphthalene and its derivatives.
Biology: Employed in metabolic studies to trace the pathways of naphthalene metabolism in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of naphthalene-based drugs.
Industry: Applied in the development of deuterated materials for use in advanced materials science and engineering.
Mechanism of Action
The mechanism of action of 1,6-Di(methyl-d3)-naphthalene is primarily related to its role as a tracer in various analytical techniques. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated form, allowing for precise detection and quantification in mass spectrometry. The compound does not have specific molecular targets or pathways but serves as a valuable tool for studying the behavior of naphthalene and its derivatives in various systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of Dimethylnaphthalene
Dimethylnaphthalene (DMN) isomers differ in methyl group positions on the naphthalene backbone. Key isomers include:
Key Differences :
- Deuterium Substitution: The CD₃ groups in this compound increase molecular mass (vs. non-deuterated isomers) and alter vibrational modes, impacting spectroscopic signatures .
- Thermal Stability: Non-deuterated isomers like 2,6-DMN exhibit higher thermal stability (boiling point ~262°C) , while deuterated variants may show subtle differences due to isotopic effects.
Functionalized Naphthalene Derivatives
Hydroxylated Derivatives
- 1,6-Dihydroxynaphthalene (CAS 575-44-0): Features hydroxyl groups at the 1,6-positions. Used in dye synthesis and polymer research. Molecular weight: 160.17 g/mol .
Sulfonated Derivatives
- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2): A sulfonated derivative with industrial applications in dyes and surfactants. High water solubility distinguishes it from hydrophobic methylated naphthalenes .
Epoxy-Functionalized Derivatives
Deuterated Analogues in Research
- Perdeuterated Maleic Acid Derivatives : E.g., 1-(ethyl-d5)-4-(propyl-d7)(Z)-but-2-enedioate (Mal). These compounds, like this compound, are synthesized for NMR studies but differ in backbone structure and functional groups .
- Methyl-d3-Substituted Iridium Complexes: Used in OLEDs for enhanced device efficiency.
Physicochemical and Catalytic Properties
Catalytic Alkylation Performance
In naphthalene alkylation, 1,6-dimethylnaphthalene isomers are major products, with their formation influenced by zeolite catalysts. For example, ZSM-5 zeolites favor 2,6-DMN and 1,6-DMN due to pore structure . Deuterated variants may exhibit kinetic isotope effects, altering reaction pathways.
Spectroscopic Behavior
- NMR Applications : this compound’s deuterated methyl groups suppress proton spin relaxation, enabling clearer detection of neighboring nuclei in complex molecules .
- UV/Visible Spectra: Non-deuterated dimethylnaphthalenes absorb in the UV range (e.g., 2,6-DMN at ~275 nm), while deuterated forms may show minor spectral shifts due to reduced vibrational coupling .
Biological Activity
1,6-Di(methyl-d3)-naphthalene (CAS No. 13720-09-7) is a methylated derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of toxicology, pharmacology, and environmental science. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is characterized by its molecular formula and a molecular weight of approximately 170.27 g/mol. The presence of deuterium (D) in the methyl groups allows for unique tracing in biological studies and environmental assessments.
The biological activity of this compound can be attributed to its interaction with various biological molecules and pathways. Key mechanisms include:
- Aromatic Hydrocarbon Receptor (AhR) Activation : Like other PAHs, this compound may activate the AhR pathway, leading to altered gene expression and potential carcinogenic effects.
- Oxidative Stress Induction : Studies have shown that methylated naphthalenes can induce oxidative stress in cellular systems, contributing to cellular damage and inflammation.
- Enzyme Inhibition : It has been observed that some methylated naphthalenes can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification processes.
Biological Effects
- Toxicity Studies : Research indicates that this compound exhibits varying degrees of toxicity depending on the exposure levels and biological systems involved. In vitro studies have demonstrated cytotoxic effects on mammalian cell lines at high concentrations.
- Environmental Impact : As a PAH derivative, this compound is also studied for its persistence in the environment and potential bioaccumulation in aquatic organisms. Its effects on aquatic life include disruption of endocrine functions and reproductive toxicity.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Case Study 1 : A study published in Environmental Toxicology assessed the impact of various methylated PAHs on fish embryos. The findings indicated that exposure to this compound resulted in developmental abnormalities and increased mortality rates among embryos at concentrations above 10 μg/L .
- Case Study 2 : Research conducted on human liver microsomes revealed that this compound could inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 13720-09-7 |
| Molecular Formula | |
| Molecular Weight | 170.27 g/mol |
| Toxicity (LC50 in Fish) | ~10 μg/L |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
